
Contezolid acefosamil
Descripción general
Descripción
Está en desarrollo para el tratamiento de infecciones bacterianas Gram-positivas multirresistentes, incluidas Staphylococcus aureus resistente a la meticilina y enterococos resistentes a la vancomicina . Este compuesto está diseñado para abordar las limitaciones de los antibióticos existentes, como la mielosupresión y la inhibición de la monoaminooxidasa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de contezolid acefosamil implica la conversión de contezolid a su forma de profármaco. Este proceso incluye reacciones de O-acilación y N-fosforilación . Las condiciones de reacción específicas y los reactivos utilizados en estos pasos son propietarios y no se divulgan públicamente.
Métodos de producción industrial
La producción industrial de this compound probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría estrictas medidas de control de calidad para cumplir con los estándares regulatorios para la producción farmacéutica .
Análisis De Reacciones Químicas
Tipos de reacciones
El contezolid acefosamil sufre degradación metabólica in vivo, incluyendo O-desacetilación y N-desfosforilación, para liberar el fármaco activo contezolid . Estas reacciones son esenciales para la activación del profármaco.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen agentes acilantes y agentes fosforilantes. Las condiciones específicas, como la temperatura y el pH, se optimizan para lograr las transformaciones químicas deseadas .
Principales productos formados
El principal producto formado a partir de la degradación metabólica del this compound es el contezolid, que exhibe una potente actividad antibacteriana contra bacterias Gram-positivas multirresistentes .
Aplicaciones Científicas De Investigación
El contezolid acefosamil tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
El contezolid acefosamil ejerce sus efectos al convertirse en contezolid in vivo. El contezolid inhibe el crecimiento bacteriano al prevenir la producción del complejo de iniciación funcional 70S requerido para la síntesis de proteínas . Esta inhibición ocurre a través de la unión al ribosoma bacteriano, bloqueando así el proceso de traducción .
Comparación Con Compuestos Similares
El contezolid acefosamil se compara con otros antibióticos oxazolidinónicos, como la linezolid y la tedizolid:
Lista de compuestos similares
- Linezolid
- Tedizolid
- Delafloxacina
El this compound se destaca por su perfil de seguridad mejorado y su potente actividad contra cepas bacterianas resistentes .
Actividad Biológica
Contezolid acefosamil (CZA), also known as MRX-4, is a novel prodrug of contezolid, developed to combat multidrug-resistant Gram-positive bacterial infections. This compound belongs to the oxazolidinone class of antibiotics, which are known for their effectiveness against various resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The significance of CZA lies in its improved solubility and bioavailability compared to its parent drug, making it suitable for both intravenous (IV) and oral administration.
Antibacterial Efficacy
This compound itself exhibits no direct antibacterial activity; however, it is rapidly metabolized in vivo into the active drug contezolid. Studies have shown that CZA demonstrates high antibacterial efficacy comparable to linezolid, particularly in mouse models of systemic and thigh infections caused by multiple Gram-positive pathogens. The pharmacodynamic studies revealed that both oral and intravenous administrations of CZA resulted in similar antibacterial outcomes .
In Vivo Studies
In preclinical trials involving mouse models, CZA was tested against various strains of bacteria, including five isolates of Staphylococcus aureus, three isolates of Streptococcus pneumoniae, and two isolates of Streptococcus pyogenes. The results indicated that CZA effectively reduced bacterial counts by more than 2 log CFU (colony-forming units) at lower doses compared to the parent drug contezolid .
Table 1: Summary of In Vivo Efficacy Studies
Pathogen | Dose (mg/kg) | Bacterial Reduction (log CFU) |
---|---|---|
Staphylococcus aureus | 10 | >2 |
Streptococcus pneumoniae | 10 | >2 |
Streptococcus pyogenes | 10 | >2 |
Absorption and Metabolism
This compound is characterized by rapid absorption and conversion into contezolid. After IV administration, peak plasma concentrations of contezolid are reached within approximately 0.7 hours. The pharmacokinetic profile shows that the area under the curve (AUC) and maximum concentration () increase proportionally with the dose administered .
Table 2: Pharmacokinetic Parameters of this compound
Administration Route | Dose Range (mg) | (mg/L) | AUC () |
---|---|---|---|
Intravenous | 500 - 2000 | 1.05 - 15.61 | 40.25 - 129.41 |
Oral | Variable | Similar to IV | Comparable |
Safety Profile
In clinical trials, CZA was found to be well-tolerated with mild treatment-emergent adverse events reported in about 49% of subjects. No serious adverse events or deaths were recorded during the studies, indicating a favorable safety profile compared to linezolid .
Phase I Trials
A phase I study evaluated the safety, tolerability, and pharmacokinetics of CZA in healthy volunteers. The study included both single ascending dose (SAD) and multiple-dose regimens, confirming that CZA could be administered safely at doses up to 3000 mg without significant adverse effects .
Efficacy in Specific Infections
Case studies involving patients with skin and skin structure infections demonstrated that CZA could effectively treat infections caused by resistant Gram-positive bacteria. The outcomes showed significant clinical improvement with minimal side effects, reinforcing its potential as a treatment option for difficult-to-treat infections .
Propiedades
IUPAC Name |
sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANNTEAGZXJITO-BTQNPOSSSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807365-35-0 | |
Record name | Contezolid acefosamil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONTEZOLID ACEFOSAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.